

# A Comparative Guide to the Spectroscopic Data of 6-Methyloctan-3-ol

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## Compound of Interest

Compound Name: 6-Methyloctan-3-ol  
CAS No.: 40225-75-0  
Cat. No.: B14662420

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This guide provides a comprehensive comparison of the spectroscopic data for **6-Methyloctan-3-ol** and its structural isomer, 5-Methyloctan-3-ol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-Methyloctan-3-ol** and 5-Methyloctan-3-ol.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{CDCl}_3$ )

Assignment	6-Methyloctan-3-ol	5-Methyloctan-3-ol
Chemical Shift (ppm)	Multiplicity	Integration
H1, H1'	0.91	t
H2	1.45	m
H3	3.55	m
H4	1.35	m
H5	1.25	m
H6	1.55	m
H7	1.15	m
H8	0.88	t
6-CH <sub>3</sub>	0.89	d
5-CH <sub>3</sub>	-	-
OH	~1.5-2.5	br s

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Carbon Assignment	6-Methyloctan-3-ol Chemical Shift (ppm)	5-Methyloctan-3-ol Chemical Shift (ppm)
C1	10.0	9.8
C2	30.0	29.8
C3	73.0	73.5
C4	39.0	45.0
C5	25.0	34.0
C6	32.0	29.0
C7	23.0	14.1
C8	14.0	-
6-CH <sub>3</sub>	19.5	-
5-CH <sub>3</sub>	-	19.8

**Table 3: Key IR Absorption Bands**

Functional Group	Vibrational Mode	6-Methyloctan-3-ol (Predicted, cm <sup>-1</sup> )	5-Methyloctan-3-ol (Predicted, cm <sup>-1</sup> )
O-H	Stretching (broad)	3600-3200	3600-3200
C-H	Stretching	2960-2870	2960-2870
C-O	Stretching	1150-1050	1150-1050

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

Parameter	6-Methyloctan-3-ol	5-Methyloctan-3-ol
Molecular Ion [M] <sup>+</sup> (m/z)	144.15	144.15
[M+H] <sup>+</sup> (m/z)	145.16	145.16
[M+Na] <sup>+</sup> (m/z)	167.14	167.14
[M-H <sub>2</sub> O] <sup>+</sup> (m/z)	126.14	126.14
Key Fragment Ions (m/z)	115, 101, 87, 73, 59, 45	115, 101, 87, 73, 59, 45

Note: The relative intensities of fragment ions will differ based on the specific fragmentation pathways, which are influenced by the position of the methyl group.

## Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- **Instrumentation:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 500 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
- **<sup>13</sup>C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl<sub>3</sub>: δH = 7.26 ppm, δC = 77.16 ppm).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, place a drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

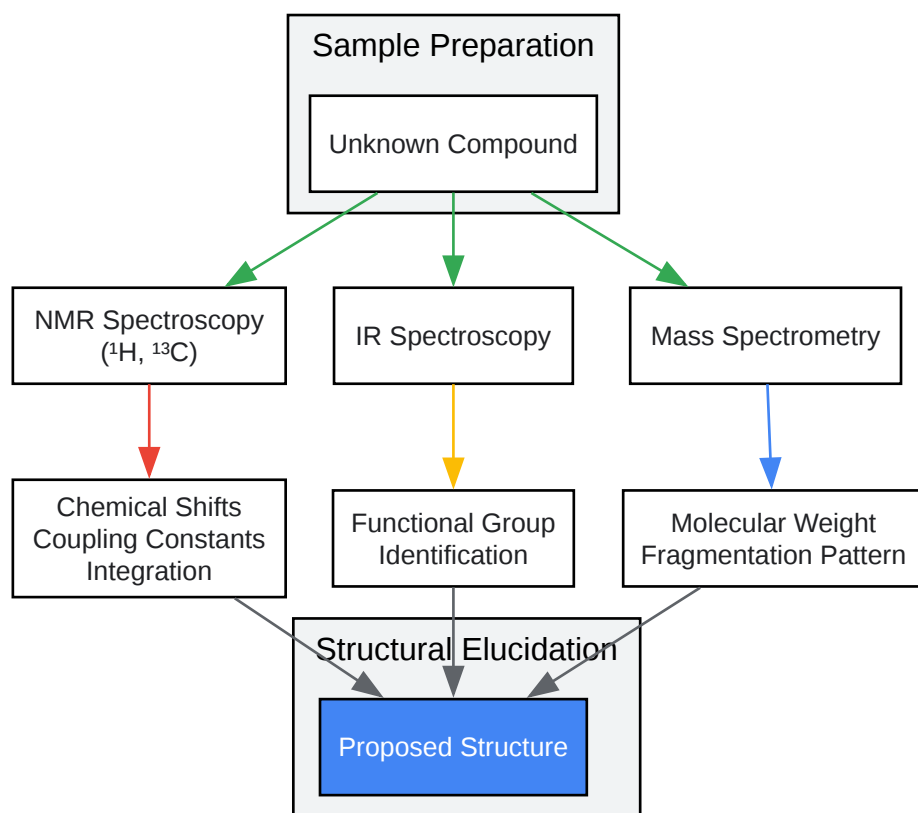
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric and instrumental interferences.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Ionization: Use electron ionization (EI) at 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass range appropriate for the analyte, typically from  $m/z$  40 to 200.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Alcohols typically undergo  $\alpha$ -cleavage and dehydration.<sup>[1][2]</sup>

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound like **6-Methyloctan-3-ol**.



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Spectroscopic analysis workflow.

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## References

- 1. [Mass Spectrometry of Alcohols - Chemistry Steps \[chemistrysteps.com\]](#)
- 2. [chem.libretexts.org \[chem.libretexts.org\]](#)
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